Cas no 1806957-13-0 (6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid)

6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid
-
- Inchi: 1S/C9H6F5NO3/c1-18-7-5(8(16)17)3(9(12,13)14)2-4(15-7)6(10)11/h2,6H,1H3,(H,16,17)
- InChI Key: WARUAODBNANWPV-UHFFFAOYSA-N
- SMILES: FC(C1=CC(C(F)F)=NC(=C1C(=O)O)OC)(F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 309
- Topological Polar Surface Area: 59.4
- XLogP3: 2.2
6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029018895-250mg |
6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1806957-13-0 | 95% | 250mg |
$1,058.40 | 2022-03-31 | |
Alichem | A029018895-1g |
6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1806957-13-0 | 95% | 1g |
$2,837.10 | 2022-03-31 | |
Alichem | A029018895-500mg |
6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid |
1806957-13-0 | 95% | 500mg |
$1,786.10 | 2022-03-31 |
6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid Related Literature
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
-
Sebile Işık Büyükekşi,Abdurrahman Şengül,Seda Erdönmez,Ahmet Altındal,Efe Baturhan Orman,Ali Rıza Özkaya Dalton Trans., 2018,47, 2549-2560
-
Ayrat M. Dimiev,Ayrat Gizzatov Chem. Commun., 2013,49, 2613-2615
-
Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860
Additional information on 6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid
Introduction to 6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 1806957-13-0) and Its Emerging Applications in Chemical Biology and Medicinal Chemistry
6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid, identified by its CAS number 1806957-13-0, is a structurally complex organic compound that has garnered significant attention in the fields of chemical biology and medicinal chemistry due to its unique molecular framework and promising pharmacological properties. The presence of multiple fluorinated substituents, including difluoromethyl and trifluoromethyl groups, alongside a pyridine core, endows this compound with enhanced metabolic stability, lipophilicity, and binding affinity, making it an attractive scaffold for the development of novel therapeutic agents.
The pyridine-3-carboxylic acid moiety in this compound serves as a versatile pharmacophore, commonly found in a wide range of bioactive molecules. Its role as a key functional group facilitates interactions with biological targets such as enzymes and receptors, thereby modulating cellular processes. The methoxy substituent further enhances the compound's electronic properties, influencing its reactivity and binding characteristics. These structural features collectively contribute to the compound's potential as a lead compound in drug discovery initiatives.
In recent years, the pharmaceutical industry has increasingly leveraged fluorinated compounds due to their ability to improve drug-like properties. The difluoromethyl and trifluoromethyl groups are particularly noteworthy for their ability to enhance binding affinity, metabolic stability, and resistance to enzymatic degradation. For instance, studies have demonstrated that these fluorinated moieties can significantly improve the pharmacokinetic profiles of small-molecule drugs by increasing their lipophilicity and reducing their susceptibility to rapid metabolism. This has led to their widespread incorporation into clinical candidates across various therapeutic areas.
6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid has been explored in several preclinical studies as a potential intermediate in the synthesis of bioactive molecules. Its structural motifs have been investigated for their utility in targeting neurological disorders, inflammatory conditions, and infectious diseases. The compound's ability to interact with specific biological pathways makes it a valuable tool for researchers seeking to develop novel therapeutic strategies.
One of the most compelling aspects of this compound is its versatility in medicinal chemistry applications. The combination of fluorinated substituents with the pyridine core allows for facile modifications at multiple positions, enabling the synthesis of a diverse library of derivatives. These derivatives can be screened for enhanced potency, selectivity, and reduced toxicity. Such flexibility is crucial in the drug discovery process, where optimizing lead compounds often requires iterative modifications based on structural-activity relationship (SAR) data.
Recent advancements in computational chemistry have further accelerated the exploration of 6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid. Molecular modeling techniques have been employed to predict how this compound interacts with biological targets at the atomic level. These simulations have provided insights into key binding residues and have guided the design of more potent analogs. By integrating experimental data with computational predictions, researchers can more efficiently navigate the complex landscape of drug discovery.
The role of fluorine in modulating pharmacological activity has been well-documented in the literature. For example, studies have shown that fluorinated compounds exhibit greater bioavailability and longer half-lives compared to their non-fluorinated counterparts. This is attributed to the electronic effects of fluorine atoms, which can influence both hydrophobicity and charge distribution within a molecule. In the context of 6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid, these effects contribute to its favorable pharmacokinetic properties.
The methoxy group present in this compound also plays a critical role in its overall behavior. Methoxy-substituted pyridines are known to exhibit enhanced solubility in both aqueous and organic solvents, which can be advantageous for formulation purposes. Additionally, methoxy groups can participate in hydrogen bonding interactions, further enhancing binding affinity between a drug molecule and its target.
In conclusion, 6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid (CAS No. 1806957-13-0) represents a promising scaffold for medicinal chemistry applications due to its unique structural features and favorable pharmacological properties. The integration of fluorinated substituents with functional groups such as pyridine carboxylic acids and methoxy groups creates a versatile platform for drug discovery efforts aimed at addressing unmet medical needs across multiple therapeutic areas.
1806957-13-0 (6-(Difluoromethyl)-2-methoxy-4-(trifluoromethyl)pyridine-3-carboxylic acid) Related Products
- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)
- 205927-64-6(3-(Dimethylamino)benzohydrazide)
- 1820704-65-1(ethyl 2-amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate)
- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)
- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)
- 858765-58-9((2Z)-2-(2,4-dimethoxyphenyl)methylidene-6-(3-methylbut-2-en-1-yl)oxy-2,3-dihydro-1-benzofuran-3-one)
- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 483968-03-2(1-(2,6-dimethyl-1-piperidinyl)-3-(3-methoxyphenoxy)-2-propanol)
- 2476465-11-7(5-Thiazolecarboxylic acid, 2-[3-(ethoxycarbonyl)-4-(2-methylpropoxy)phenyl]-4-methyl-)




